molecular formula C18H13Cl2N3O2S2 B10973771 3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B10973771
M. Wt: 438.4 g/mol
InChI Key: MFCAKOYNESSODM-UHFFFAOYSA-N
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Description

3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with chlorine, cyano, and carbamoyl groups. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reducing Agents: LiAlH4, NaBH4, and hydrogen gas (H2) in the presence of a palladium catalyst.

    Solvents: Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICHLORO-N-[3-CYANO-5-(DIMETHYLCARBAMOYL)-4-METHYL-2-THIENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and its versatile applications in various fields. Its structure allows for a wide range of chemical modifications, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13Cl2N3O2S2

Molecular Weight

438.4 g/mol

IUPAC Name

3,6-dichloro-N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13Cl2N3O2S2/c1-8-11(7-21)17(27-14(8)18(25)23(2)3)22-16(24)15-13(20)10-5-4-9(19)6-12(10)26-15/h4-6H,1-3H3,(H,22,24)

InChI Key

MFCAKOYNESSODM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)C(=O)N(C)C

Origin of Product

United States

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